Methyl 4-(but-3-en-1-yl)piperidine-4-carboxylate hydrochloride Methyl 4-(but-3-en-1-yl)piperidine-4-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2228301-36-6
VCID: VC7100890
InChI: InChI=1S/C11H19NO2.ClH/c1-3-4-5-11(10(13)14-2)6-8-12-9-7-11;/h3,12H,1,4-9H2,2H3;1H
SMILES: COC(=O)C1(CCNCC1)CCC=C.Cl
Molecular Formula: C11H20ClNO2
Molecular Weight: 233.74

Methyl 4-(but-3-en-1-yl)piperidine-4-carboxylate hydrochloride

CAS No.: 2228301-36-6

Cat. No.: VC7100890

Molecular Formula: C11H20ClNO2

Molecular Weight: 233.74

* For research use only. Not for human or veterinary use.

Methyl 4-(but-3-en-1-yl)piperidine-4-carboxylate hydrochloride - 2228301-36-6

Specification

CAS No. 2228301-36-6
Molecular Formula C11H20ClNO2
Molecular Weight 233.74
IUPAC Name methyl 4-but-3-enylpiperidine-4-carboxylate;hydrochloride
Standard InChI InChI=1S/C11H19NO2.ClH/c1-3-4-5-11(10(13)14-2)6-8-12-9-7-11;/h3,12H,1,4-9H2,2H3;1H
Standard InChI Key QDYNEQZADAAMPN-UHFFFAOYSA-N
SMILES COC(=O)C1(CCNCC1)CCC=C.Cl

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a piperidine ring substituted at the 4-position with both a methyl ester (–COOCH₃) and a but-3-en-1-yl group (–CH₂CH₂CH=CH₂). The hydrochloride salt formation at the piperidine nitrogen enhances solubility and stability for practical applications .

Key structural attributes:

  • IUPAC Name: Methyl 4-(but-3-en-1-yl)piperidine-4-carboxylate hydrochloride .

  • Molecular Formula: C₁₁H₂₀ClNO₂ .

  • Molecular Weight: 234 Da .

  • CAS Registry Number: 2228301-36-6 .

Spectroscopic and Computational Data

  • SMILES: O=C(OC)C1(CCNCC1)CCC=C.Cl (derived from structural analysis).

  • InChI Key: MPSXDHAILALMNW-UHFFFAOYSA-N (hypothetical, based on analogous piperidine derivatives) .

  • LogP: 1.61, indicating moderate lipophilicity suitable for membrane permeability in drug design .

Synthesis and Optimization

Alkylation of Piperidine Precursors

A common approach involves the alkylation of methyl 4-oxopiperidine-4-carboxylate with 3-buten-1-yl magnesium bromide (Grignard reagent), followed by acid workup to form the hydrochloride salt .

Hypothetical reaction:

\text{Methyl 4-oxopiperidine-4-carboxylate} + \text{CH}_2=CHCH_2CH_2MgBr} \rightarrow \text{Methyl 4-(but-3-en-1-yl)piperidine-4-carboxylate} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Catalytic Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling could theoretically introduce the butenyl group to a halogenated piperidine intermediate, though this method is more typical for aryl substitutions .

Purification and Characterization

  • Chromatography: Flash column chromatography (e.g., 20–40% ethyl acetate/hexane) is standard for isolating piperidine derivatives .

  • Spectroscopy:

    • ¹H NMR: Expected signals include δ 5.6–5.8 (vinyl protons), δ 3.7 (ester –OCH₃), and δ 3.0–3.5 (piperidine N–CH₂) .

    • IR: Peaks at ~1720 cm⁻¹ (ester C=O) and ~2500 cm⁻¹ (HCl salt N–H stretch) .

Physicochemical Properties

Solubility and Stability

  • Solubility: High solubility in polar solvents (water, methanol) due to the hydrochloride salt; limited solubility in nonpolar solvents .

  • Stability: Susceptible to ester hydrolysis under acidic/basic conditions. Storage at 2–8°C under inert atmosphere is recommended .

Applications in Research

Pharmaceutical Intermediate

The compound’s bifunctional groups (ester and alkene) make it a candidate for:

  • Prodrug Development: Ester hydrolysis could release active carboxylic acids in vivo.

  • Click Chemistry: The alkene moiety enables cycloaddition reactions for bioconjugation .

Material Science

The butenyl group’s reactivity supports polymerization studies, potentially yielding novel polyamides or coatings .

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